5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpentanoic acid
Description
5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpentanoic acid is a synthetic Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. Its structure features a pentanoic acid backbone with a 2,2-dimethyl substitution and an Fmoc-protected amino group at the 5th position. The Fmoc group is a widely used protecting group in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions . This compound is designed for applications in peptide and peptidomimetic synthesis, where steric hindrance from the dimethyl group may influence peptide conformation and stability.
Key physicochemical properties include:
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-22(2,20(24)25)12-7-13-23-21(26)27-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19H,7,12-14H2,1-2H3,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMXXGQMVAUHKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
- Activation : 2,2-Dimethylpentanoic acid reacts with chloroformate derivatives (e.g., isobutyl chloroformate) in the presence of N-methylmorpholine to form a reactive mixed anhydride intermediate.
- Azide Formation : Subsequent treatment with sodium azide converts the anhydride to the acyl azide.
- Fmoc Introduction : The acyl azide undergoes Curtius rearrangement with Fmoc-hydroxylamine to install the protected amine group.
Optimized Protocol
Reagents :
- 2,2-Dimethylpentanoic acid (1.0 equiv)
- Isobutyl chloroformate (1.2 equiv)
- N-Methylmorpholine (1.5 equiv)
- Sodium azide (2.0 equiv)
- Fmoc-hydroxylamine (1.1 equiv)
Conditions :
- Temperature: -15°C (activation), 0°C (azide formation), RT (Curtius rearrangement)
- Solvent: Tetrahydrofuran/water biphasic system
- Reaction Time: 4 hr (activation), 2 hr (azide), 12 hr (Fmoc coupling)
Yield : 58-63% after chromatographic purification
Direct Fmoc Chloride Coupling
This single-step method leverages the reactivity of Fmoc-Cl with the primary amine of 5-amino-2,2-dimethylpentanoic acid.
Critical Parameters
Solvent System :
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 42 | 88 |
| THF | 7.58 | 51 | 92 |
| Acetone | 20.7 | 38 | 85 |
Base Selection :
- Pyridine: 67% conversion (24 hr)
- DIEA: 89% conversion (6 hr)
- NMM: 82% conversion (8 hr)
Industrial-Scale Adaptation
- Charge 5-amino-2,2-dimethylpentanoic acid (10 kg) and THF (50 L) under nitrogen
- Add DIEA (12 eq) via peristaltic pump over 30 min
- Maintain at -5°C during Fmoc-Cl (1.05 eq) addition
- Quench with 0.1N HCl (100 L), extract with ethyl acetate (3×40 L)
- Crystallize from heptane/ethyl acetate (4:1)
Output : 14.2 kg (78% yield), HPLC purity 99.1%
Enzymatic Resolution for Stereochemical Control
For applications requiring enantiomeric purity, Pseudomonas cepacia lipase mediates kinetic resolution of racemic intermediates.
Process Flow
- Synthesize racemic methyl 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpentanoate
- Hydrolyze selectively using PCL (40°C, pH 7.4 phosphate buffer)
- Separate (S)-acid from unreacted (R)-ester via liquid-liquid extraction
Key Metrics :
- Enantiomeric Excess : 98.4%
- Conversion : 48% (theoretical maximum 50%)
- Productivity : 12 g/L/hr
Comparative Analysis of Synthetic Routes
| Parameter | Mixed Anhydride | Fmoc-Cl Direct | Enzymatic |
|---|---|---|---|
| Total Steps | 3 | 1 | 4 |
| Overall Yield (%) | 58-63 | 72-78 | 31-35 |
| Purity (HPLC, %) | 95-97 | 98-99 | 99.5+ |
| Scalability | Pilot Plant | Commercial | Lab-Scale |
| Cost Index | 1.8 | 1.0 | 4.2 |
Industrial Purification Strategies
Crystallization Optimization :
- Anti-solvent : n-Heptane
- Cooling Rate: 0.5°C/min
- Seed Crystal Size: 50-100 μm
Chromatographic Methods :
- Column: C18, 250×50 mm, 5 μm
- Mobile Phase: Acetonitrile/water (65:35) + 0.1% TFA
- Load Capacity: 120 mg/mL resin
Chemical Reactions Analysis
Types of Reactions
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpentanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.
Coupling Reactions: The exposed amino group can then participate in peptide bond formation with other amino acids or peptides.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Coupling Reactions: Common reagents include carbodiimides like DIC (diisopropylcarbodiimide) and coupling agents like HOBt (1-hydroxybenzotriazole).
Major Products
The major products formed from these reactions are peptides with specific sequences, which can be further modified or used in various applications .
Scientific Research Applications
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpentanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to expose the amino group for further modifications or applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpentanoic acid and related Fmoc-protected amino acids:
*Yield estimated based on similar Fmoc-protected amino acid syntheses .
Key Structural and Functional Insights:
Substituent Diversity : Piperidinyl, azepan-1-yl, and bipiperidinyl substituents in analogs introduce varying degrees of basicity and ring strain, affecting interactions with biological targets like GPCRs or ion channels .
Synthetic Efficiency : Yields for tertiary amine-functionalized analogs (e.g., 95% for piperidin-1-yl derivatives) are generally higher than those for complex bicyclic systems (e.g., 30% for hydrazine derivatives) .
Optical Purity : Most compounds exhibit moderate to high enantiomeric purity, with optical rotations ranging from −11.3° to +2.3°, critical for chiral recognition in therapeutic peptides .
Biological Activity
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpentanoic acid, commonly referred to as Fmoc-Dmp-OH, is a compound of significant interest in medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it useful in peptide synthesis and drug development. This article explores the biological activity of Fmoc-Dmp-OH, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₈H₂₃N₃O₄
- Molecular Weight : 341.39 g/mol
- CAS Number : 201048-68-2
The biological activity of Fmoc-Dmp-OH is primarily attributed to its ability to interact with various biological targets. The Fmoc group enhances the lipophilicity of the molecule, facilitating its penetration through cellular membranes. Once inside the cell, it can participate in various biochemical pathways:
- Protein Synthesis : As an amino acid derivative, Fmoc-Dmp-OH can be incorporated into peptides during solid-phase peptide synthesis (SPPS), influencing the stability and activity of the resulting peptides.
- Enzyme Inhibition : Preliminary studies suggest that Fmoc-Dmp-OH may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Anticancer Activity
Recent research indicates that compounds related to Fmoc-Dmp-OH may possess anticancer properties. For instance, derivatives have shown potential in inducing apoptosis in cancer cells through various mechanisms, including:
- Activation of Caspases : Triggering the caspase cascade leads to programmed cell death.
- Inhibition of Cell Proliferation : Compounds have been observed to reduce proliferation rates in various cancer cell lines.
Antifungal Activity
Studies have also highlighted the antifungal properties of related compounds. For example, certain derivatives demonstrated significant efficacy against fungal pathogens such as Fusarium oxysporum, with an IC50 value indicating potent antifungal action.
Case Studies and Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Zhang et al. (2024) | Demonstrated that Fmoc-Dmp-OH derivatives induce apoptosis in breast cancer cells | In vitro assays measuring cell viability and apoptosis markers |
| Liu et al. (2023) | Reported antifungal activity against Fusarium oxysporum with an IC50 of 2.46 µM | Bio-guided fractionation and spectroscopic analysis |
Detailed Research Findings
- Anticancer Studies : In a study by Zhang et al., Fmoc-Dmp-OH was shown to activate caspase-3 and -9 pathways in MCF-7 breast cancer cells, leading to increased apoptosis rates compared to controls.
- Antifungal Efficacy : Liu et al. reported that the compound exhibited a dose-dependent response against Fusarium oxysporum, outperforming traditional antifungal agents such as iprodione.
Q & A
Q. What is the role of the Fmoc group in the synthesis of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpentanoic acid, and how is it introduced?
The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It is introduced via reaction with Fmoc-chloride or Fmoc-OSu (succinimide ester) under mildly basic conditions (e.g., sodium bicarbonate in dioxane/water). The Fmoc group is selectively removed using piperidine or DBU (1,8-diazabicycloundec-7-ene) in DMF, enabling stepwise peptide elongation .
Q. What purification techniques are effective for isolating this compound after synthesis?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) is standard for purification. Preparative thin-layer chromatography (TLC) or flash chromatography using silica gel (ethyl acetate/hexane gradients) may also be employed for intermediate steps. Analytical validation via NMR (¹H, ¹³C) and mass spectrometry ensures purity .
Q. How should researchers handle safety risks associated with this compound during experiments?
The compound may pose acute toxicity (H302), skin irritation (H315), and respiratory hazards (H335). Use fume hoods, nitrile gloves, and lab coats. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Avoid dust formation and store in sealed containers at room temperature .
Advanced Research Questions
Q. How can competing side reactions during coupling of this compound be minimized?
Side reactions (e.g., racemization, premature Fmoc cleavage) are mitigated by:
- Using coupling agents like HATU or DIC/HOBt at 0–4°C to reduce racemization.
- Maintaining anhydrous conditions (DMF or DCM) to prevent hydrolysis.
- Monitoring reaction progress via TLC or LC-MS to optimize reaction times .
Q. What strategies resolve discrepancies in NMR data for structural confirmation of this compound?
Conflicting NMR signals (e.g., overlapping peaks from dimethyl groups or Fmoc aromatics) can be resolved by:
- 2D NMR techniques (HSQC, HMBC) to assign quaternary carbons and protons.
- Variable-temperature NMR to reduce rotational hindrance effects.
- Comparative analysis with structurally related Fmoc-amino acids (e.g., Fmoc-L-leucine) to validate chemical shifts .
Q. How does the steric hindrance from the 2,2-dimethylpentanoic acid backbone influence coupling efficiency in peptide synthesis?
The dimethyl groups reduce nucleophilicity at the α-carbon, slowing coupling rates. To address this:
- Increase coupling agent equivalents (e.g., 2–3× molar excess of HATU).
- Extend reaction times (2–4 hours) or use microwave-assisted synthesis (50°C, 30 minutes).
- Employ backbone amide protection (e.g., pseudoproline dipeptides) to reduce steric bulk .
Q. What analytical methods are critical for assessing batch-to-batch variability in synthesized batches?
- HPLC-UV/ELSD : Quantifies purity and detects byproducts.
- Circular Dichroism (CD) : Confirms stereochemical integrity.
- X-ray Crystallography : Resolves ambiguities in chiral centers or crystal packing effects.
- TGA/DSC : Evaluates thermal stability and hydration states .
Comparative Structural Analysis
Key structurally related compounds and their distinguishing features:
| Compound Name | Structural Features | Unique Properties | Reference |
|---|---|---|---|
| N-(9H-Fluoren-9-ylmethoxycarbonyl)-L-alanine | Fmoc-protected alanine backbone | Standard peptide coupling efficiency | |
| Fmoc-2,2-dimethylpentanoic acid derivative | Dimethyl groups at C2 | Enhanced steric hindrance | |
| Fmoc-L-leucine | Branched alkyl side chain | Improved hydrophobic interactions |
This table highlights how backbone modifications impact reactivity and application in peptide engineering.
Methodological Notes
- Synthesis Optimization : Pre-activate the carboxylate with DIPEA (N,N-diisopropylethylamine) before coupling to enhance efficiency.
- Data Contradictions : Conflicting mass spectrometry results (e.g., adduct formation) require recalibration using high-resolution MS (HRMS-ESI) .
- Ecological Disposal : Neutralize waste with activated charcoal and dispose via certified hazardous waste services to comply with REACH regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
